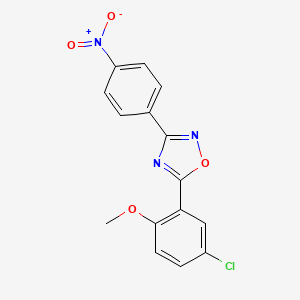
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This results in the inhibition of ion flow through the receptor, leading to the suppression of synaptic transmission. This mechanism of action makes 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine a potent tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its beneficial effects in the treatment of neurological disorders. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine in lab experiments is its potency and specificity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity in a variety of experimental settings. However, one limitation of using 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine is its potential for inducing neurotoxicity at high doses, which can lead to cell death and impaired cognitive function.
Orientations Futures
There are a number of future directions for research involving 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine. One area of interest is the role of NMDA receptors in the development of psychiatric disorders such as schizophrenia and depression. Additionally, there is interest in developing more specific NMDA receptor antagonists that can selectively target specific subtypes of the receptor. Finally, there is ongoing research into the potential therapeutic uses of 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine and related compounds in the treatment of neurological disorders.
Méthodes De Synthèse
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1,3-benzodioxole-5-carboxylic acid followed by subsequent chemical modifications.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-3-1-9(5-12(11)16)7-17-10-2-4-13-14(6-10)19-8-18-13/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHUALQSADDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)





![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)

